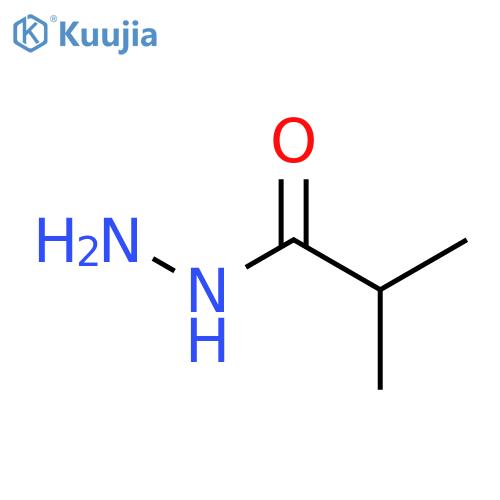Cas no 3619-17-8 (Isobutyric acid hydrazide)

Isobutyric acid hydrazide structure
商品名:Isobutyric acid hydrazide
Isobutyric acid hydrazide 化学的及び物理的性質
名前と識別子
-
- Isobutyrohydrazide
- 2-Methylpropanohydrazide
- ISOBUTYRIC ACID HYDRAZIDE
- 2-methylpropanehydrazide
- Isobutyricacid, hydrazide (7CI,8CI)
- 2-Methylpropanoic acid hydrazide
- 2-Methylpropionicacid hydrazide
- Isobutanoic acid hydrazide
- Isobutyric hydrazide
- Isobutyryl hydrazide
- Isobutyrylhydrazine
- NSC 141139
- Propanoic acid, 2-methyl-, hydrazide
- ISOBUTYRIC ACID, HYDRAZIDE
- 2-Methylpropionic acid hydrazide
- iso-butyric acid hydrazide
- 2-Methylpropionohydrazide
- PLNNJQXIITYYTN-UHFFFAOYSA-N
- Propanoic acid,2-methyl-, hydrazide
- STK4111
- AC-1522
- A823158
- CHEMBL174244
- NSC141139
- FT-0627381
- MFCD00025122
- Z56926537
- BDBM50224825
- CS-0053723
- 4-02-00-00854 (Beilstein Handbook Reference)
- AKOS000104281
- 2-methylpropanehydrazide;Isobutyric acid hydrazide
- EN300-06426
- AE-848/30741004
- SCHEMBL406213
- AS-15937
- BB 0240448
- AI3-62527
- AMY3958
- NSC-141139
- I1105
- SY041947
- isobutyric acid hydrazide, AldrichCPR
- PB30560
- 3619-17-8
- DTXSID70189755
- Ethyl(S)-()-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate
- BRN 0605579
- ALBB-002744
- DB-048930
- I-butryic acid hydrazide
- BBL013917
- DB-370612
- STK411183
- ISOBUTYRYL HYDRAZINE
- Isobutyric acid hydrazide
-
- MDL: MFCD00025122
- インチ: 1S/C4H10N2O/c1-3(2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7)
- InChIKey: PLNNJQXIITYYTN-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])N([H])[H]
- BRN: 0605579
計算された属性
- せいみつぶんしりょう: 102.07900
- どういたいしつりょう: 102.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 70.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 55.1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 自信がない
- ゆうかいてん: 98.0 to 102.0 deg-C
- ふってん: 238.6℃/760mmHg
- PSA: 55.12000
- LogP: 0.72350
- ようかいせい: 自信がない
- 最大波長(λmax): 192(MeOH)(lit.)
Isobutyric acid hydrazide セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 20/21/22-36/37/38-25
- セキュリティの説明: S26; S36/37/39
- RTECS番号:NQ4700000
-
危険物標識:

- ちょぞうじょうけん:0-10°C
- 包装グループ:III
- リスク用語:R20/21/22
- 危険レベル:6.1
Isobutyric acid hydrazide 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
Isobutyric acid hydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I43320-5g |
Isobutyrohydrazide |
3619-17-8 | 98% | 5g |
¥102.0 | 2023-09-07 | |
| eNovation Chemicals LLC | D493947-25G |
2-methylpropanehydrazide |
3619-17-8 | 97% | 25g |
$100 | 2024-05-23 | |
| eNovation Chemicals LLC | D579134-10g |
Isobutyrohydrazide |
3619-17-8 | 95% | 10g |
$320 | 2024-05-24 | |
| abcr | AB151251-100 g |
Isobutyric acid hydrazide, 97%; . |
3619-17-8 | 97% | 100g |
€501.00 | 2023-05-09 | |
| Chemenu | CM107852-10g |
Isobutyric acid hydrazide |
3619-17-8 | 95%+ | 10g |
$*** | 2023-05-30 | |
| Enamine | EN300-06426-5.0g |
2-methylpropanehydrazide |
3619-17-8 | 95% | 5g |
$58.0 | 2023-05-03 | |
| Enamine | EN300-06426-0.05g |
2-methylpropanehydrazide |
3619-17-8 | 95% | 0.05g |
$19.0 | 2023-10-28 | |
| Enamine | EN300-06426-2.5g |
2-methylpropanehydrazide |
3619-17-8 | 95% | 2.5g |
$48.0 | 2023-10-28 | |
| Fluorochem | 019317-25g |
Isobutyric acid hydrazide |
3619-17-8 | 99% | 25g |
£181.00 | 2022-03-01 | |
| Enamine | EN300-06426-0.25g |
2-methylpropanehydrazide |
3619-17-8 | 95% | 0.25g |
$19.0 | 2023-10-28 |
Isobutyric acid hydrazide 関連文献
-
Héctor Barbero,Antoine Meunier,Kondalarao Kotturi,Ashton Smith,Nathalie Kyritsakas,Adam Killmeyer,Ramin Rabbani,Md Nazimuddin,Eric Masson Phys. Chem. Chem. Phys. 2020 22 20602
-
D. J. Robins,D. H. G. Crout J. Chem. Soc. C 1969 1386
-
Gun Su Han,Dylan W. Domaille Org. Biomol. Chem. 2021 19 4986
3619-17-8 (Isobutyric acid hydrazide) 関連製品
- 42826-42-6(2,2-Dimethylpropionic acid hydrazide)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:3619-17-8)Isobutyric acid hydrazide

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:3619-17-8)Isobutyric acid hydrazide

清らかである:99%
はかる:100g
価格 ($):382.0